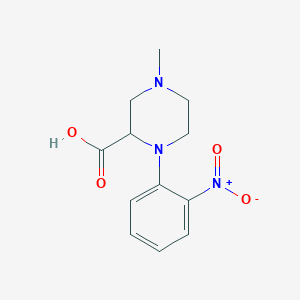
2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenyl ring, a nitro group, and an isoindole-1,3-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature, and pressure conditions are crucial factors in scaling up the synthesis.
化学反应分析
Types of Reactions
2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of an amine derivative.
Substitution: Introduction of halogen atoms or other substituents onto the phenyl ring.
科学研究应用
2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of pharmaceuticals due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s structure allows it to interact with various biological molecules, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties and used in industrial applications.
4-tert-Butylbenzyl chloride: Used in organic synthesis as an intermediate.
Tris(2,4-tert-butylphenyl) phosphite: Employed as a stabilizer in polymers.
Uniqueness
2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE is unique due to its combination of a tert-butyl group, a nitro group, and an isoindole-1,3-dione moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
属性
CAS 编号 |
340987-21-5 |
|---|---|
分子式 |
C18H16N2O4 |
分子量 |
324.3 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O4/c1-18(2,3)11-7-9-12(10-8-11)19-16(21)13-5-4-6-14(20(23)24)15(13)17(19)22/h4-10H,1-3H3 |
InChI 键 |
WKGBCSGFQFPQAB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-Chlorophenyl)-2-methylthio-pyrido[2,3-d]pyrimidin-7-ol](/img/structure/B8573002.png)








![2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B8573093.png)
![Thieno[3,2-c]isoquinoline](/img/structure/B8573100.png)

